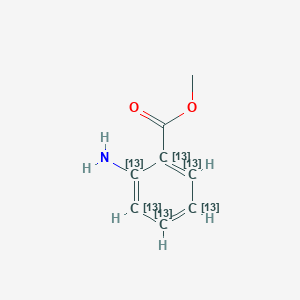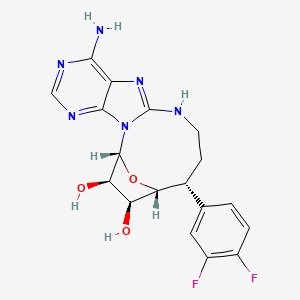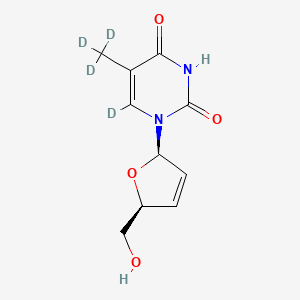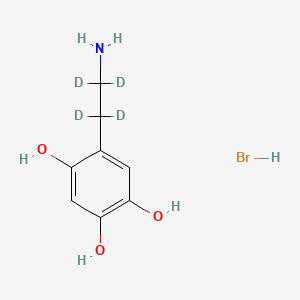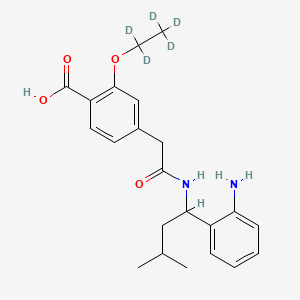
(E/Z)-Triprolidine-d8 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E/Z)-Triprolidine-d8 (hydrochloride) is a deuterated form of triprolidine, an antihistamine used to treat allergic reactions. The deuterium labeling is used in pharmacokinetic studies to trace the compound’s metabolic pathways without altering its pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E/Z)-Triprolidine-d8 (hydrochloride) involves the deuteration of triprolidine. The process typically starts with the preparation of triprolidine, followed by the introduction of deuterium atoms. This can be achieved through catalytic hydrogenation using deuterium gas or by using deuterated reagents in the synthesis steps. The reaction conditions often involve the use of catalysts like palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of (E/Z)-Triprolidine-d8 (hydrochloride) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(E/Z)-Triprolidine-d8 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic ring or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield the corresponding amine.
科学的研究の応用
(E/Z)-Triprolidine-d8 (hydrochloride) is used extensively in scientific research, particularly in:
Pharmacokinetic Studies: The deuterium labeling allows researchers to trace the metabolic pathways of triprolidine without altering its pharmacological properties.
Drug Development: It helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties.
Biological Studies: Used to study the interaction of triprolidine with various biological targets, including histamine receptors.
Industrial Applications: Employed in the development of new antihistamine formulations and in quality control processes.
作用機序
(E/Z)-Triprolidine-d8 (hydrochloride) exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, which is responsible for allergic symptoms. The molecular targets include the H1 receptors located on various cells, including those in the respiratory tract, skin, and blood vessels. The pathway involves the inhibition of histamine-induced signaling, leading to reduced symptoms of allergy such as itching, swelling, and redness.
類似化合物との比較
Similar Compounds
Triprolidine: The non-deuterated form of (E/Z)-Triprolidine-d8 (hydrochloride).
Chlorpheniramine: Another antihistamine with similar pharmacological properties.
Diphenhydramine: A widely used antihistamine with sedative effects.
Uniqueness
The uniqueness of (E/Z)-Triprolidine-d8 (hydrochloride) lies in its deuterium labeling, which provides a valuable tool for pharmacokinetic studies without altering the compound’s pharmacological effects. This makes it particularly useful in research settings where precise tracking of the compound’s metabolic fate is required.
特性
分子式 |
C19H23ClN2 |
|---|---|
分子量 |
322.9 g/mol |
IUPAC名 |
2-[(E)-1-(4-methylphenyl)-3-(2,2,3,3,4,4,5,5-octadeuteriopyrrolidin-1-yl)prop-1-enyl]pyridine;hydrochloride |
InChI |
InChI=1S/C19H22N2.ClH/c1-16-7-9-17(10-8-16)18(19-6-2-3-12-20-19)11-15-21-13-4-5-14-21;/h2-3,6-12H,4-5,13-15H2,1H3;1H/b18-11+;/i4D2,5D2,13D2,14D2; |
InChIキー |
WYUYEJNGHIOFOC-LOWKCGMFSA-N |
異性体SMILES |
[2H]C1(C(C(N(C1([2H])[2H])C/C=C(\C2=CC=C(C=C2)C)/C3=CC=CC=N3)([2H])[2H])([2H])[2H])[2H].Cl |
正規SMILES |
CC1=CC=C(C=C1)C(=CCN2CCCC2)C3=CC=CC=N3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


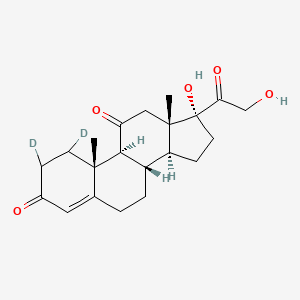
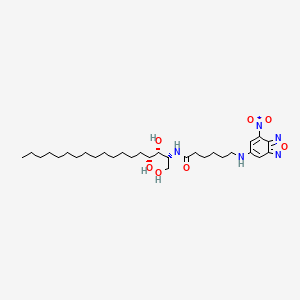
![(2R,4R,5R)-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)thiolane-3,4-diol](/img/structure/B15142214.png)



